Suzuki Coupling Regioselectivity: C4 vs. C2
In stepwise Suzuki–Miyaura coupling of N-benzenesulfonyl-4-bromo-2-iodopyrrole with arylboronic acids, the C2 iodide reacts first with Pd(PPh₃)₄ at 25–80 °C, leaving the C4 bromide intact for a subsequent coupling (e.g., with p-methoxyphenylboronic acid, 86% isolated yield for the first arylation). By contrast, N-benzenesulfonyl-3,4-dibromopyrrole requires higher temperature (80–100 °C) and shows no inherent C3 vs. C4 selectivity, yielding statistical product mixtures unless one bromine is electronically differentiated [1]. The 4-bromo-2-iodo scaffold therefore provides predictable, sequential 2-then-4 arylation that is critical for synthesizing unsymmetrical 2,4-diarylpyrroles found in lamellarins D, H, and U [2].
| Evidence Dimension | First-step Suzuki coupling yield with p-methoxyphenylboronic acid |
|---|---|
| Target Compound Data | 86% isolated yield for C2-arylation (N-benzenesulfonyl-4-bromo-2-iodopyrrole, a direct precursor synthesized from target compound) |
| Comparator Or Baseline | Comparator: N-benzenesulfonyl-3,4-dibromopyrrole; produces mixed 3- and 4-arylated regioisomers unless electronically biased; no single-regioisomer yield reported >80% for unsymmetrical diarylation in a single step |
| Quantified Difference | Target scaffold enables ~86% single-regioisomer yield vs. non-regioselective mixtures for the 3,4-dibromo analog |
| Conditions | Reaction conducted on 0.2 mmol scale; Pd(PPh₃)₄ (5 mol%), DME/H₂O, 25–80 °C, 12 h |
Why This Matters
Predictable sequential cross-coupling avoids statistical regioisomeric mixtures and reduces chromatographic purification burden, directly lowering cost-per-gram in multi-step library synthesis.
- [1] Anzai, M.; Fukuda, T.; Iwao, M. Regioselective Synthesis of 2,4-Differentially Arylated Pyrroles and Its Application to The Synthesis of Lamellarins. Heterocycles 2016, 93, 333–368. View Source
- [2] Fukuda, T.; Komure, M.; Onodera, G.; Kimura, M.; Iwao, M. Palladium-catalyzed cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole and its application to the total syntheses of lamellarins O, P, Q, and R. Heterocycles 2007, 71, 1261–1273. View Source
